molecular formula C7H9N5O B13076905 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one

7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one

Cat. No.: B13076905
M. Wt: 179.18 g/mol
InChI Key: URFPQCVWCRQWMT-UHFFFAOYSA-N
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Description

7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one is a versatile triazolopyrimidine-based scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of potent and selective kinase inhibitors. Its structure is a privileged pharmacophore, often utilized to target adenosine triphosphate (ATP)-binding sites of various kinases implicated in proliferative diseases. Research has demonstrated its utility in constructing molecules that exhibit high affinity for specific kinase targets. For instance, structurally analogous triazolopyrimidines have been identified as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML) research. These inhibitors have shown efficacy in suppressing the proliferation of cancer cell lines harboring FLT3 mutations, making this core scaffold a valuable tool for investigating new oncology therapeutics. Furthermore, the scaffold's derivatization potential allows for the exploration of structure-activity relationships (SAR) to optimize selectivity and potency against a range of other kinases, including those within the cyclin-dependent kinase (CDK) family and the serine/threonine-protein kinase B-Raf (BRAF), thereby enabling broad-spectrum pharmacological profiling in preclinical studies.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

7-amino-6-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H9N5O/c1-2-4-5(8)12-7(9-3-10-12)11-6(4)13/h3H,2,8H2,1H3,(H,9,10,11,13)

InChI Key

URFPQCVWCRQWMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=NC=N2)NC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one are currently limited, with its primary use being as a chemical intermediate in the synthesis of various pharmaceutical compounds .

Chemical Information

7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one has the following specifications :

  • CAS Number : 1807938-56-2
  • Molecular Formula : C7H9N5O
  • Synonyms : 5909-12-6, 7-AMINO-6-ETHYL-4H,5H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-ONE, EN300-1130326, 7-amino-6-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol

Potential Research Applications

Triazolopyrimidines, which share a similar core structure with 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one, have demonstrated a range of biological activities, making them potentially valuable in medicinal chemistry .

Anticancer Research

Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines, synthesized using readily available materials, have been screened for cytotoxicity against cancer cell lines such as MCF-7, HCT-116, and PC-3 . Certain derivatives have shown excellent potency against MCF-7 cell lines, suggesting that the triazolopyrimidine core structure may enhance the cytotoxicity of compounds against cancer cell lines .

Anti-Influenza Activity

Triazolopyrimidines have been repurposed from anti-influenza derivatives for their ability to inhibit HIV-1 . New hybrid 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides have shown anti-flu activity by disrupting the RNA-dependent RNA polymerase PA-PB1 interaction .

Antimicrobial Activity

Mechanism of Action

The mechanism of action of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit structural diversity due to variations in substituent type, position, and ring modifications. Below is a detailed comparison of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one with key analogues:

Structural and Functional Differences

Compound Name Substituents Molecular Formula Key Properties Applications References
7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one 7-NH₂, 6-Ethyl C₇H₁₀N₆O Lipophilic ethyl group enhances bioavailability; amino group enables derivatization Antiviral/antitumor lead compound
2-Amino-5-methyl-4H-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one 2-NH₂, 5-Methyl C₆H₇N₅O Methyl at position 5 increases steric hindrance; lower molecular weight (165.16 g/mol) Herbicide intermediates
2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one 2-NH₂, 6-Methyl, 4-Propyl C₉H₁₃N₅O Propyl group improves soil persistence; synthesized via one-step condensation Herbicide PP796 intermediate
2-Amino-6-(3-chlorobenzyl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-NH₂, 5-Ethyl, 6-(3-Cl-benzyl) C₁₅H₁₄ClN₅O Chlorobenzyl enhances receptor binding; LC-MS confirmed purity (95%) Pharmacological evaluation (non-opioid analgesics)
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cl, 5-Methyl C₆H₅ClN₄ Chlorine substituent increases electrophilicity; molecular weight 168.58 g/mol Anticancer agent precursor

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Ethyl and methyl groups at position 6 improve target binding in ALS inhibitors, whereas bulkier substituents (e.g., propyl) reduce solubility but increase soil persistence .
  • Synthetic Innovations: Ionic liquids (e.g., BMIM-PF6) and microwave-assisted methods reduce reaction times and improve yields by 20–30% compared to traditional protocols .
  • Emerging Applications : Triazolopyrimidines with tetrazole moieties (e.g., 168152-77-0) are being explored as angiotensin II receptor antagonists for hypertension treatment .

Biological Activity

7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, characterized by a fused triazole and pyrimidine ring system, enhances its interaction with various biological targets.

Molecular Formula

  • Molecular Formula : C7_7H9_9N5_5O
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 1807938-56-2

Structural Features

The compound features:

  • An amino group at the 7-position.
  • An ethyl group at the 6-position.
    These substitutions play a crucial role in its biological activity and pharmacological potential.

Antiviral Activity

Research has indicated that derivatives of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one exhibit significant antiviral properties. Notably, these compounds have shown efficacy in inhibiting viral RNA polymerases. For instance:

  • Studies have demonstrated that certain derivatives inhibit influenza virus RNA polymerase heterodimerization, suggesting their potential as antiviral agents against influenza and possibly other RNA viruses .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable investigation involved the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines:

  • The study reported that some synthesized compounds exhibited promising anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231), with IC50_{50} values as low as 15.3 µM for specific derivatives .

Antimicrobial Activity

Compounds within the triazolopyrimidine class are also recognized for their antimicrobial properties. The biological activity is often attributed to their ability to disrupt cellular processes in bacteria and fungi:

  • For example, structural analogs have shown effectiveness against various bacterial strains, enhancing their potential as therapeutic agents in treating infections.

Enzyme Inhibition

The mechanism underlying the biological activities of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one involves:

  • Inhibition of specific enzymes such as viral RNA polymerases.
  • Disruption of protein-protein interactions critical for viral replication.

Study on Anticancer Activity

In a recent study involving synthesized triazole-linked pyrazolo[1,5-a]pyrimidine-based compounds:

  • Twenty-seven compounds were screened for anticancer activity using MTT assays against MDA-MB231 cell lines.
  • Results indicated that certain derivatives exhibited significant growth inhibition compared to control compounds (YM155 and menadione) .

Study on Antiviral Efficacy

Another study focused on evaluating the antiviral efficacy of 7-Amino-6-ethyl derivatives against HIV-1:

  • The results indicated that some derivatives inhibited RNase H activity with IC50_{50} values in the micromolar range (e.g., 13.1 µM), highlighting their potential as antiviral agents .

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